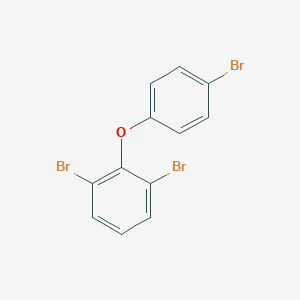

1,3-Dibromo-2-(4-bromophenoxy)benzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-(4-bromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVYKIQSZGUMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879861 |

Source

|

| Record name | BDE-32 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-60-4 |

Source

|

| Record name | 2,4',6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-32 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2-(4-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4',6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X3E4097JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In-Depth Technical Guide: 1,3-Dibromo-2-(4-bromophenoxy)benzene

CAS Number: 189084-60-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) family, specifically designated as PBDE-32. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological implications based on the broader understanding of PBDEs.

Chemical and Physical Properties

1,3-Dibromo-2-(4-bromophenoxy)benzene is a tribrominated diphenyl ether. Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 189084-60-4 | [1] |

| Molecular Formula | C₁₂H₇Br₃O | [1] |

| Molecular Weight | 406.9 g/mol | [1] |

| Synonyms | 2,4',6-Tribromodiphenyl ether, PBDE-32 | [2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Experimental Protocols: Synthesis

The synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene can be achieved through a copper-catalyzed Ullmann condensation reaction. This method is a common and effective way to form the ether linkage between two aromatic rings.

Reaction Scheme

The overall reaction involves the coupling of 2,6-dibromophenol and 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base.

References

1,3-Dibromo-2-(4-bromophenoxy)benzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene is a halogenated aromatic ether. Compounds of this class are of interest in various fields of chemical research, including materials science and as intermediates in the synthesis of more complex molecules. This guide provides a summary of the available physical and chemical property data for this compound, outlines potential synthetic routes, and presents this information in a structured format for easy reference by professionals in research and development.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 189084-60-4 | [1] |

| Molecular Formula | C₁₂H₇Br₃O | [1] |

| Molecular Weight | 406.9 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br | [1] |

| InChI | 1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H | [1] |

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene is not documented in readily accessible literature, its structure as a diaryl ether suggests two primary retrosynthetic approaches: the Ullmann Condensation and the Williamson Ether Synthesis. The feasibility of these pathways is based on well-established principles of organic synthesis for forming aryl-ether bonds.

Logical Synthesis Workflow

The following diagram illustrates the two principal synthetic strategies that could be employed to synthesize 1,3-Dibromo-2-(4-bromophenoxy)benzene from commercially available precursors.

Caption: Potential synthetic routes to 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the Ullmann Condensation and Williamson Ether Synthesis, which could be adapted for the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

General Protocol:

-

A reaction vessel is charged with 4-bromophenol, 1,2,3-tribromobenzene, a copper catalyst (e.g., copper(I) iodide or copper powder), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine).

-

A base, such as potassium carbonate or cesium carbonate, is added to deprotonate the phenol.

-

The reaction mixture is heated to an elevated temperature (typically 120-200 °C) and stirred for several hours to days.

-

Reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous acid and brine to remove the catalyst and inorganic salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For diaryl ethers, this reaction is generally less common than the Ullmann condensation due to the lower reactivity of aryl halides in nucleophilic substitution, but it can be effective with appropriately activated substrates.

General Protocol:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), 2,6-dibromophenol is dissolved in a suitable aprotic solvent (e.g., THF or DMF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise to the solution to form the sodium phenoxide.

-

1,4-Dibromobenzene is then added to the reaction mixture.

-

The mixture is heated and stirred for a prolonged period, with the reaction progress monitored by TLC or GC-MS.

-

After the reaction is complete, it is carefully quenched with water or a saturated aqueous ammonium chloride solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.

-

The final product is purified by column chromatography.

Conclusion

1,3-Dibromo-2-(4-bromophenoxy)benzene is a compound for which basic chemical identifiers are known, but extensive experimental data on its physical and chemical properties are not widely published. The synthesis of this molecule can likely be achieved through established methods for diaryl ether formation, such as the Ullmann Condensation or the Williamson Ether Synthesis. The provided general protocols offer a starting point for the development of a specific and optimized synthetic procedure. Further research is required to fully characterize the physical properties, reactivity, and potential applications of this compound.

References

Technical Guide: Synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) class of compounds. PBDEs are of significant interest in various fields of chemical research, including materials science and environmental chemistry.[1][2] This document outlines a plausible and detailed synthetic protocol based on the well-established Ullmann condensation reaction, along with expected analytical data and a visual representation of the synthetic workflow.

Core Synthesis: Ullmann Condensation

The synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide.[1] In this specific synthesis, 2,6-dibromophenol reacts with 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond facilitates a selective reaction at the iodo-position of 1-bromo-4-iodobenzene.

Reaction Scheme

Figure 1: Ullmann condensation for the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Experimental Protocol

The following protocol is a detailed methodology adapted from general procedures for the synthesis of polybrominated diphenyl ethers.[1]

Materials:

| Material | Molar Mass ( g/mol ) |

| 2,6-Dibromophenol | 251.90 |

| 1-Bromo-4-iodobenzene | 282.91 |

| Copper(I) Iodide (CuI) | 190.45 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Toluene | 92.14 |

| Diethyl ether | 74.12 |

| Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

Preparation of the Phenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromophenol (1.0 eq) in a minimal amount of a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenolate.

-

Ullmann Coupling: To the stirred suspension, add 1-bromo-4-iodobenzene (1.1 eq) and a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) (0.1 eq).

-

Heat the reaction mixture to a temperature between 120-150°C and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as diethyl ether or toluene.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Quantitative Data

| Parameter | Expected/Comparative Value |

| Yield | 60-80% (based on similar Ullmann ether syntheses) |

| Purity | >98% (after column chromatography) |

| Appearance | Colorless oil or low-melting solid |

| Molecular Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.90 g/mol |

Predicted Analytical Characteristics

The structural confirmation of the synthesized 1,3-Dibromo-2-(4-bromophenoxy)benzene would rely on standard analytical techniques, primarily NMR and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings. The chemical shifts can be predicted based on the electronic effects of the bromine and ether substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Protons on the 4-bromophenoxy ring | 6.8 - 7.5 | Doublets |

| Protons on the 1,3-dibromobenzene ring | 6.9 - 7.6 | Multiplets |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic pattern of brominated compounds.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 404, 406, 408, 410 | Molecular ion cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| [M-Br]⁺ | 325, 327, 329 | Fragment corresponding to the loss of one bromine atom |

| [M-2Br]⁺ | 246, 248 | Fragment corresponding to the loss of two bromine atoms |

The characteristic isotopic pattern of bromine will be a key feature in the mass spectrum, providing strong evidence for the presence of three bromine atoms in the molecule.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 2: Workflow for the synthesis and purification of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

References

An In-Depth Technical Guide to the Formation of 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a polybrominated diphenyl ether (PBDE). The document details the primary synthetic route, the Ullmann condensation, including its mechanism, a plausible experimental protocol, and relevant quantitative data.

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene is a member of the polybrominated diphenyl ether (PBDE) family. PBDEs are a class of organobromine compounds that have been widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health concerns, there is significant scientific interest in their synthesis, formation mechanisms, and analytical characterization. Understanding the synthesis of specific PBDE congeners like 1,3-Dibromo-2-(4-bromophenoxy)benzene is crucial for toxicological studies, environmental monitoring, and the development of potential remediation strategies.

The primary and most established method for the synthesis of diaryl ethers, including 1,3-Dibromo-2-(4-bromophenoxy)benzene, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

The Ullmann Condensation: The Core Formation Mechanism

The formation of 1,3-Dibromo-2-(4-bromophenoxy)benzene is best achieved through the Ullmann condensation. This reaction involves the coupling of 2,6-dibromophenol with 1-bromo-4-iodobenzene (or a similarly activated 4-bromophenyl halide) in the presence of a copper catalyst and a base.

The mechanism of the Ullmann condensation for diaryl ether synthesis is a catalytic cycle that can be broken down into the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (2,6-dibromophenol) by a base to form a phenoxide. This phenoxide then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide (1-bromo-4-iodobenzene) undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper atom into the carbon-halogen bond of the aryl halide, leading to a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the new carbon-oxygen bond of the diaryl ether (1,3-Dibromo-2-(4-bromophenoxy)benzene) and regenerating a copper(I) species.

-

Catalyst Regeneration: The regenerated copper(I) species can then enter a new catalytic cycle.

Experimental Protocol: A Plausible Synthetic Route

Reactants:

-

2,6-Dibromophenol

-

1-Bromo-4-iodobenzene

-

Copper(I) Iodide (CuI)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

-

A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Anhydrous DMF or DMSO is added to the reaction mixture via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 120-160 °C and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove the base and any remaining inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Data Presentation

Due to the lack of specific published data for the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, the following tables present expected and typical data for similar polybrominated diphenyl ether syntheses based on the Ullmann condensation.

Table 1: Plausible Reaction Parameters

| Parameter | Value/Condition |

| Reactants | 2,6-Dibromophenol, 1-Bromo-4-iodobenzene |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 140 °C |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 60 - 80% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.90 g/mol |

| CAS Number | 189084-60-4 |

| ¹H NMR (CDCl₃, est.) | δ 6.8-7.6 ppm (aromatic protons) |

| ¹³C NMR (CDCl₃, est.) | δ 115-160 ppm (aromatic carbons) |

| Mass Spectrum (EI) | m/z 406 (M⁺), characteristic isotopic pattern for 3 Br atoms |

Conclusion

The formation of 1,3-Dibromo-2-(4-bromophenoxy)benzene is predominantly achieved through the copper-catalyzed Ullmann condensation of 2,6-dibromophenol and an activated 4-bromophenyl halide. This technical guide has outlined the mechanistic pathway of this reaction, provided a detailed, plausible experimental protocol, and summarized the expected quantitative and spectroscopic data. This information serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry, toxicology, and drug development who are working with or studying polybrominated diphenyl ethers. Further experimental work is required to determine the precise optimal reaction conditions and to fully characterize the spectroscopic properties of this specific congener.

Unveiling 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a halogenated aromatic ether. Due to the limited publicly available information specifically detailing the initial discovery and extensive application of this compound, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical principles, and a generalized experimental workflow for its preparation and characterization.

Core Compound Data

1,3-Dibromo-2-(4-bromophenoxy)benzene is a tribrominated diphenyl ether. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 189084-60-4 | [1] |

| Molecular Formula | C₁₂H₇Br₃O | [1] |

| Molecular Weight | 406.9 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br | [1] |

| InChI Key | Not available | |

| Predicted XlogP | 5.5 | [2] |

| Appearance | Solid (predicted) |

Proposed Synthesis and Discovery Context

While a specific seminal publication detailing the "discovery" of 1,3-Dibromo-2-(4-bromophenoxy)benzene is not readily identifiable in the public domain, its structure suggests a logical synthetic route grounded in well-established organic chemistry reactions. The formation of the diaryl ether linkage is likely achieved through an Ullmann condensation , a copper-catalyzed reaction between a phenol and an aryl halide. Subsequent bromination of the resulting diaryl ether would then yield the final product.

A plausible synthetic pathway would involve two main steps:

-

Ullmann Ether Synthesis: Reaction of 2,6-dibromophenol with 1-bromo-4-iodobenzene (or a similarly activated 4-bromophenyl halide) in the presence of a copper catalyst and a base.

-

Electrophilic Aromatic Bromination: Introduction of the third bromine atom onto the phenoxy ring via electrophilic substitution using a suitable brominating agent.

This proposed pathway is illustrated in the workflow diagram below.

References

An In-depth Technical Guide to Polybrominated Diphenyl Ethers (PBDEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely utilized as additive flame retardants.[1] Their primary function is to slow the ignition and spread of fire in a vast array of consumer and commercial products.[2] Structurally, PBDEs consist of a diphenyl ether molecule to which between one and ten bromine atoms are attached.[2] This structure is chemically similar to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs).[1]

There are 209 possible PBDE variants, known as congeners, defined by the number and position of the bromine atoms.[2][3] However, only a fraction of these are commonly found in commercial products and environmental samples.[2][3] PBDEs were manufactured as three main commercial mixtures: PentaBDE, OctaBDE, and DecaBDE.[4] These mixtures are not pure compounds but rather a combination of different PBDE congeners.[4] For instance, the commercial PentaBDE mixture is primarily composed of tetra-, penta-, and hexa-BDE congeners.[4]

Due to their chemical properties, PBDEs are not chemically bound to the materials they are added to, allowing them to leach into the environment over time.[5] Their persistence, potential for bioaccumulation in fatty tissues, and capacity for long-range environmental transport have led to their classification as POPs under the Stockholm Convention and resulted in global manufacturing phase-outs for the PentaBDE and OctaBDE mixtures since the mid-2000s.[1][5][6]

Physicochemical Properties and Environmental Fate

PBDEs are characterized by their high lipophilicity (fat-solubility) and hydrophobicity (low water solubility), properties which govern their environmental behavior.[7] Their high octanol-water partition coefficients (log Kow) indicate a strong tendency to partition into organic matter, such as soil, sediment, and biological tissues, rather than remaining in water.[8]

Lower brominated congeners are more volatile and slightly more water-soluble than their highly brominated counterparts, allowing them to be transported more easily in the atmosphere.[7] Conversely, higher brominated congeners like BDE-209 tend to bind strongly to soil and sediment particles.[1][7] This persistence in sediment creates long-term reservoirs from which these compounds can be reintroduced into the environment.[6] The environmental ubiquity of PBDEs is well-documented, with their presence confirmed in air, water, soil, sediment, sewage sludge, and a wide range of biota, from fish to marine mammals and humans.[9][10]

Table 1: Physicochemical Properties of Key PBDE Congeners

| Congener | IUPAC Number | Molecular Formula | Log Kow | Water Solubility (mg/L) |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 | C12H6Br4O | 6.81 | 0.07 (as TetraBDE) |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 | C12H5Br5O | 7.2 (approx.) | N/A |

| Decabromodiphenyl ether | BDE-209 | C12Br10O | 9.98 | 0.02 - 0.03 |

| (Data sourced from multiple references, including[8][11]) |

Toxicological Profile and Mechanisms of Action

The primary toxicological concern associated with PBDEs is their role as endocrine-disrupting chemicals (EDCs), particularly their interference with the thyroid hormone system.[7][9] This disruption is attributed to the structural similarity between PBDEs and the native thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[12]

The mechanisms of thyroid disruption are multifaceted:

-

Competitive Binding to Transport Proteins: PBDEs, and more potently their hydroxylated (OH-PBDEs) and sulfated metabolites, can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG).[6][7][13] This displaces the natural hormones, potentially leading to their increased metabolism and clearance, thereby lowering circulating hormone levels.[7][14]

-

Interaction with Thyroid Receptors (TRs): PBDEs and their metabolites can also bind to nuclear thyroid hormone receptors (TRα and TRβ).[6][7] This interaction can either mimic (agonist) or block (antagonist) the action of thyroid hormones, disrupting the transcription of hormone-regulated genes that are critical for development.[6][12]

-

Altered Gene Transcription: Some studies suggest that certain PBDEs may prevent the thyroid receptor from binding to its specific DNA sequences, known as thyroid hormone response elements (TREs), thereby inhibiting gene transcription.[12]

Beyond endocrine disruption, the critical endpoint of concern for human health is adverse neurobehavioral and developmental effects, which are closely linked to proper thyroid hormone signaling during perinatal development.[5]

Signaling Pathway: PBDE Disruption of Thyroid Hormone Homeostasis

Caption: PBDEs compete with T4 for transport proteins and interfere with thyroid receptor signaling.

Environmental and Human Exposure Data

PBDEs are ubiquitous contaminants, and their concentrations vary widely depending on the matrix, geographic location, and proximity to sources. BDE-47, BDE-99, and the fully brominated BDE-209 are among the most frequently detected congeners.[10][15]

Table 2: Representative Concentrations of PBDEs in Environmental and Human Samples

| Matrix | Location/Study | Dominant Congeners | Concentration Range | Units |

| Sediment | Pearl River Estuary, China | BDE-209 | 792 - 4,137 | ng/g organic carbon |

| Sediment | Irish Sea | BDE-209 | Above FEQG | µg/kg |

| Biota (Fish) | Pearl River Estuary, China | BDE-47, BDE-99, BDE-100 | 34.1 - 444.5 | ng/g lipid |

| Biota (Fish Liver) | Scotland | BDE-47 | Above BAC**, Below FEQG | µg/kg wet weight |

| Human Placenta | North Carolina, USA | BDE-47 | 0.12 - 141 | ng/g lipid |

| Human Serum | China | BDE-47, BDE-153 | Mean ΣPBDEs: 7.5 | ng/g lipid |

| *FEQG: Federal Environmental Quality Guideline.[5] | ||||

| **BAC: Background Assessment Concentration.[1] | ||||

| (Data compiled from multiple sources, including[1][5][16][17][18]) |

Human exposure occurs primarily through the ingestion of contaminated indoor dust and consumption of foods, especially those high in fat like fish and meat.[19] Infants and toddlers may have higher exposures due to increased hand-to-mouth behaviors and contact with contaminated surfaces.[19][20]

Standard Analytical Methodology: EPA Method 1614A

The quantitative analysis of PBDEs in environmental and biological samples requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity, especially given the complexity of the congener mixtures and sample matrices. U.S. EPA Method 1614A is a reference method for this purpose.[21]

The method relies on isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to identify and quantify individual PBDE congeners.[21][22]

Detailed Experimental Protocol Summary (Based on EPA Method 1614A)

-

Sample Spiking: A known quantity of stable, isotopically labeled PBDE congeners is added to each sample before extraction. These serve as internal standards to correct for losses during sample preparation and analysis, ensuring high accuracy.[21]

-

Extraction: The method of extraction depends on the sample matrix.

-

Aqueous Samples: Solid-Phase Extraction (SPE) or liquid-liquid extraction is used.[21]

-

Solid/Tissue Samples: Samples are often dried, homogenized, and extracted using techniques like Soxhlet or Pressurized Fluid Extraction (PFE) with an appropriate organic solvent (e.g., hexane/dichloromethane).[21]

-

-

Extract Cleanup: This is a critical multi-step process to remove interfering compounds (like lipids from tissue samples) that could compromise the analysis.

-

Acid/Base Partitioning: The extract is washed with concentrated sulfuric acid and/or potassium hydroxide to remove oxidizable and saponifiable interferences.[21]

-

Column Chromatography: The extract is passed through columns packed with materials like silica gel, alumina, or Florisil to separate PBDEs from other co-extracted compounds.[21] Gel Permeation Chromatography (GPC) is often used for lipid removal in biological samples.[22]

-

-

Concentration and Analysis: The purified extract is concentrated to a small volume (e.g., 20 µL).[21] A labeled injection internal standard is added just before analysis. An aliquot is then injected into the HRGC/HRMS system.[21]

-

Detection and Quantification: The GC separates the individual PBDE congeners based on their boiling points and interaction with the capillary column.[23] The HRMS detects the specific ions characteristic of each native and labeled PBDE congener with high resolution, allowing for precise quantification and unambiguous identification.[24]

Experimental Workflow for PBDE Analysis

Caption: A typical analytical workflow for the determination of PBDEs in environmental samples.

Conclusion and Future Outlook

Polybrominated diphenyl ethers are persistent, bioaccumulative, and toxic compounds that remain environmentally relevant despite regulatory phase-outs. Their ability to act as endocrine disruptors, particularly by interfering with the thyroid hormone axis, poses a significant risk to wildlife and human health, especially during critical developmental windows. Understanding the mechanisms of this toxicity is crucial for assessing the risks associated with legacy PBDEs and for guiding the development of safer alternatives. Standardized and robust analytical methods, such as EPA Method 1614A, are essential for monitoring their environmental levels, tracking the effectiveness of regulations, and conducting further toxicological research. Future work should continue to focus on the long-term health effects of exposure, the toxicology of PBDE metabolites and alternative flame retardants, and the development of effective remediation strategies.

References

- 1. marine.gov.scot [marine.gov.scot]

- 2. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PBDEs in Sediment and Biota - Marine online assessment tool [moat.cefas.co.uk]

- 6. Binding and activity of polybrominated diphenyl ether sulfates to thyroid hormone transport proteins and nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polybrominated diphenyl ethers (PBDEs) in the Baltic Sea – Sources, transport routes and trends. – HELCOM [helcom.fi]

- 9. tandfonline.com [tandfonline.com]

- 10. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Thyroid Hormone Understanding Branches Out: Insights into PBDE Impacts on Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documentsdelivered.com [documentsdelivered.com]

- 16. Concentrations of Polybrominated Diphenyl Ethers (PBDEs) and 2,4,6-Tribromophenol in Human Placental Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polybrominated diphenyl ethers in biota and sediments of the Pearl River Estuary, South China | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. The potential association of polybrominated diphenyl ether concentrations in serum to thyroid function in patients with abnormal thyroids: a pilot study - Yang - Annals of Palliative Medicine [apm.amegroups.org]

- 19. icahn.mssm.edu [icahn.mssm.edu]

- 20. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. NEMI Method Summary - 1614 [nemi.gov]

- 23. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Technical Guide: Molecular Weight Determination of 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of the aromatic compound 1,3-Dibromo-2-(4-bromophenoxy)benzene. The document outlines the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, a standardized experimental protocol for molecular weight verification using mass spectrometry is detailed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of halogenated organic compounds.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for 1,3-Dibromo-2-(4-bromophenoxy)benzene is C₁₂H₇Br₃O[1].

The calculation is based on the number of atoms of each element present in the molecule and their respective standard atomic weights. The accepted standard atomic weights for Carbon, Hydrogen, Bromine, and Oxygen are presented below.

Table 1: Atomic Composition and Molecular Weight Calculation

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011[2][3][4] | 144.132 |

| Hydrogen | H | 7 | 1.008[5][6][7][8] | 7.056 |

| Bromine | Br | 3 | 79.904[9][10][11] | 239.712 |

| Oxygen | O | 1 | 15.999[12][13][14][15][16] | 15.999 |

| Total | 406.899 |

Based on these calculations, the theoretical molecular weight of 1,3-Dibromo-2-(4-bromophenoxy)benzene is approximately 406.90 g/mol [1].

Experimental Verification Protocol: Mass Spectrometry

Mass spectrometry is the standard analytical technique for determining the molecular weight of a compound. The following is a generalized protocol for the analysis of a non-volatile, brominated organic compound like 1,3-Dibromo-2-(4-bromophenoxy)benzene using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

3.1 Objective To experimentally verify the molecular weight of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

3.2 Materials and Equipment

-

Sample: 1 mg of synthesized 1,3-Dibromo-2-(4-bromophenoxy)benzene

-

Solvent: HPLC-grade Acetonitrile or Dichloromethane

-

Mass Spectrometer: ESI-TOF Mass Spectrometer

-

Vials: 2 mL glass vials with caps

-

Pipettes: Calibrated micropipettes

3.3 Procedure

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of solvent to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of approximately 1-10 µg/mL for analysis.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate) across the desired mass range (e.g., 100-1000 m/z).

-

Method Setup:

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI). The choice depends on the compound's ability to be protonated or deprotonated. For this compound, atmospheric pressure chemical ionization (APCI) might also be effective.

-

Mass Range: Set the acquisition range to scan from m/z 100 to 600 to ensure the parent ion is observed.

-

Capillary Voltage: ~3.5 kV

-

Flow Rate: 5-10 µL/min via direct infusion.

-

-

Data Acquisition: Infuse the prepared sample into the mass spectrometer. Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

-

Due to the presence of three bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)[17]. The resulting spectrum will show a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.

-

Compare the observed m/z value of the monoisotopic peak with the calculated theoretical value.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to final data validation.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. byjus.com [byjus.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. byjus.com [byjus.com]

- 11. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 1,3-Dibromo-2-(4-bromophenoxy)benzene (CAS No. 189084-60-4) in organic synthesis. While the compound is commercially available as a research chemical, no specific publications detailing its use as a starting material or intermediate in synthetic protocols have been identified.

The structural features of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a polybrominated diphenyl ether (PBDE), suggest potential utility in several classes of organic reactions. However, it is crucial to note that the following descriptions are based on the general reactivity of related compounds and are not supported by specific experimental data for the title compound.

Potential Synthetic Utility (Hypothetical)

Based on its chemical structure, 1,3-Dibromo-2-(4-bromophenoxy)benzene possesses several reactive sites that could theoretically be exploited in organic synthesis. The molecule contains three bromine substituents, which are excellent leaving groups in various cross-coupling reactions.

Precursor to Functionalized Dibenzofurans

Polybrominated diphenyl ethers are known precursors to polybrominated dibenzofurans (PBDFs), often through thermal or photochemical cyclization.[1][2][3] This transformation typically involves the intramolecular elimination of a hydrogen and a bromine atom or two bromine atoms. In the case of 1,3-Dibromo-2-(4-bromophenoxy)benzene, an intramolecular cyclization could potentially lead to the formation of a dibromodibenzofuran skeleton. This type of reaction is of significant interest in environmental and toxicological studies but could also be adapted for the synthesis of novel heterocyclic compounds.

A hypothetical reaction pathway could involve a palladium-catalyzed intramolecular C-H arylation or a radical-initiated cyclization.

Substrate for Cross-Coupling Reactions

The bromine atoms on both aromatic rings are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids could be used to synthesize more complex biaryl or terphenyl structures. The differential reactivity of the bromine atoms might allow for selective or sequential couplings.

-

Sonogashira Coupling: Coupling with terminal alkynes would introduce alkynyl moieties, which are versatile functional groups for further transformations.

-

Buchwald-Hartwig Amination: The bromine substituents could be replaced with nitrogen-based nucleophiles to synthesize novel aromatic amines.

The presence of three bromine atoms offers the potential for creating multifunctionalized molecules. By carefully controlling reaction conditions, it might be possible to achieve selective functionalization at different positions.

Experimental Protocols

As there are no published experimental protocols for the use of 1,3-Dibromo-2-(4-bromophenoxy)benzene, the following represents a generalized, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, which would require extensive optimization.

Hypothetical Protocol: Monosubstitution via Suzuki-Miyaura Coupling

Disclaimer: This is a theoretical protocol and has not been experimentally validated for this specific substrate.

Objective: To synthesize a mono-arylated derivative of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Materials:

-

1,3-Dibromo-2-(4-bromophenoxy)benzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 1,3-Dibromo-2-(4-bromophenoxy)benzene (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: No quantitative data, such as yields or spectroscopic information for reaction products of 1,3-Dibromo-2-(4-bromophenoxy)benzene, are available in the current literature.

Visualizations

The following diagrams illustrate the hypothetical reaction pathways.

Caption: Hypothetical Suzuki-Miyaura coupling of the title compound.

Caption: Hypothetical cyclization to form a dibenzofuran derivative.

Conclusion

While 1,3-Dibromo-2-(4-bromophenoxy)benzene is cataloged as a chemical substance, there is a clear gap in the scientific literature regarding its practical applications in organic synthesis. The potential for this compound to serve as a precursor for functionalized dibenzofurans or as a scaffold in cross-coupling reactions is significant but remains underexplored. The information presented here is based on established chemical principles for analogous structures and should be treated as hypothetical until validated by experimental studies. Researchers interested in this molecule have an open field for investigation, with opportunities to develop novel synthetic methodologies and create new molecular architectures.

References

- 1. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polybrominated dibenzofurans and dibenzo-p-dioxins: thermal reaction products of polybrominated diphenyl ether flame retardants. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 1,3-Dibromo-2-(4-bromophenoxy)benzene as a Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene is a member of the polybrominated diphenyl ether (PBDE) family of flame retardants.[1][2] These organobromine compounds are utilized as additive flame retardants in a variety of polymers to inhibit, suppress, or delay combustion, thereby enhancing the fire safety of materials used in electronics, textiles, and plastics.[3] The presence of bromine atoms in the molecular structure is key to its flame-retardant properties.[4] Like other brominated flame retardants, it primarily acts in the gas phase to interrupt the radical chain reactions of combustion.

Mechanism of Action: Gas Phase Radical Quenching

The primary mechanism by which 1,3-Dibromo-2-(4-bromophenoxy)benzene and other brominated flame retardants function is through the interruption of the combustion cycle in the gas phase. During the burning of a polymer, high-energy radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated and propagate the fire.

Upon heating, the C-Br bonds in the flame retardant molecule break, releasing bromine radicals (Br•) into the surrounding hot gases. These bromine radicals are highly effective at trapping the high-energy H• and OH• radicals, replacing them with less reactive bromine-containing species. This process, known as radical quenching, cools the flame and slows down the combustion process.

References

Application Notes and Protocols for Reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene. This versatile chemical intermediate, possessing three bromine atoms at distinct positions, serves as a valuable building block for the synthesis of complex organic molecules, including polymers, pharmaceuticals, and organic electronic materials. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a starting point for further investigation and optimization.

Synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

The synthesis of the title compound is most effectively achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of a phenol with an aryl halide. In this protocol, 2,6-dibromophenol is coupled with 1,4-dibromobenzene.

Experimental Protocol: Ullmann Condensation

Materials:

-

2,6-Dibromophenol

-

1,4-Dibromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), finely ground and dried

-

Pyridine or N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromophenol (1.0 eq), 1,4-dibromobenzene (1.2 eq), finely ground potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous pyridine or DMF as the solvent.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter it to remove inorganic salts. Wash the residue with toluene.

-

Combine the filtrate and washes. Dilute with toluene and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1,3-Dibromo-2-(4-bromophenoxy)benzene.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Ullmann condensation synthesis workflow.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents on 1,3-Dibromo-2-(4-bromophenoxy)benzene are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms (positions 2, 6 vs. position 4') may allow for selective functionalization under carefully controlled conditions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an arylboronic acid or ester. This reaction is widely used in the synthesis of biaryls and complex organic molecules.[1]

General Protocol:

-

In a Schlenk tube under an inert atmosphere, combine 1,3-Dibromo-2-(4-bromophenoxy)benzene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq per Br), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), and a suitable ligand if required (e.g., XPhos).[2]

-

Add a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) and a solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[1][3]

-

Heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ | Toluene | 110 | 8 | ~95 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | 16 | ~85 |

| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | ~88 |

Yields are hypothetical and based on typical outcomes for similar substrates.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[4][5] This reaction is fundamental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.[6]

General Protocol:

-

Charge a dry Schlenk tube with 1,3-Dibromo-2-(4-bromophenoxy)benzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or t-BuXPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS).[7]

-

Evacuate and backfill the tube with an inert gas.

-

Add the amine (1.2-2.0 eq) and an anhydrous solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture, typically between 80-110 °C, for 2-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, quench the reaction with water, extract with an organic solvent, and wash the combined organic layers.

-

Dry, concentrate, and purify the product via column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | ~92 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | LiHMDS | Toluene | 80 | 12 | ~89 |

| 4 | Carbazole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | ~90 |

Yields are hypothetical and based on typical outcomes for similar substrates.

Caption: General workflow for functionalization.

Application Note 2: Polymer Synthesis

1,3-Dibromo-2-(4-bromophenoxy)benzene can act as a monomer in polymerization reactions to create novel poly(arylene ether)s. These polymers are often characterized by high thermal stability and desirable mechanical properties. For instance, polymerization with bisphenols can be achieved through nucleophilic aromatic substitution or Ullmann-type coupling reactions.[8]

Protocol: Synthesis of Poly(p-phenylene oxide) Derivative

Materials:

-

1,3-Dibromo-2-(4-bromophenoxy)benzene

-

A bisphenol monomer (e.g., Bisphenol A)

-

Copper(I) chloride (CuCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Methanol

Procedure:

-

To a reaction vessel equipped for mechanical stirring and inert gas flow, add 1,3-Dibromo-2-(4-bromophenoxy)benzene (1.0 eq), the bisphenol (1.0 eq), CuCl (0.2 eq), and anhydrous NMP.

-

Bubble oxygen or air through the solution while stirring and heat to approximately 60-80 °C.

-

Add DIPEA to initiate the polymerization. The viscosity of the solution will increase as the polymer forms.

-

Maintain the reaction for 6-12 hours.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature (e.g., 80 °C).

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by DSC/TGA for thermal properties.[9]

This protocol provides a foundation for creating novel polymers where the properties can be tuned by the choice of the comonomer. The pendant bromo-phenoxy group on the polymer backbone also offers sites for post-polymerization modification.

References

- 1. mdpi.com [mdpi.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. The protocols detailed below are based on established methods for the analysis of structurally related polybrominated diphenyl ethers (PBDEs) and can be adapted for the specific target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,3-Dibromo-2-(4-bromophenoxy)benzene, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 6.5 and 8.0 ppm. The chemical shifts are influenced by the positions of the bromine atoms and the ether linkage. Due to the asymmetry of the molecule, distinct signals are expected for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 7.40 - 7.60 | d | 8.0 - 9.0 |

| H-3', H-5' | 6.80 - 7.00 | d | 8.0 - 9.0 |

| H-4, H-6 | 7.20 - 7.40 | m | - |

| H-5 | 6.90 - 7.10 | t | 7.5 - 8.5 |

Note: These are predicted values based on structurally similar compounds. Actual chemical shifts may vary.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to bromine atoms will show characteristic shifts, and the ether linkage will also influence the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (ether linkage) | 150 - 160 |

| C-Br | 110 - 125 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 130 - 145 |

Note: These are predicted values based on data for related brominated diphenyl ethers.[1][2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,3-Dibromo-2-(4-bromophenoxy)benzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of 1,3-Dibromo-2-(4-bromophenoxy)benzene. The presence of three bromine atoms results in a characteristic isotopic pattern.

Expected Mass Spectrum

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a cluster of peaks. For a molecule with three bromine atoms, the expected isotopic pattern for the molecular ion [M]⁺ will have major peaks at m/z 404, 406, 408, and 410 with a relative intensity ratio of approximately 1:3:3:1.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance (%) |

| [M]⁺ (C₁₂H₇⁷⁹Br₃O) | 403.80 | ~25 |

| [M]⁺ (C₁₂H₇⁷⁹Br₂⁸¹BrO) | 405.80 | ~75 |

| [M]⁺ (C₁₂H₇⁷⁹Br⁸¹Br₂O) | 407.80 | ~75 |

| [M]⁺ (C₁₂H₇⁸¹Br₃O) | 409.80 | ~25 |

| [M-Br]⁺ | 325, 327, 329 | Variable |

| [M-2Br]⁺ | 246, 248 | Variable |

Note: The molecular weight of 1,3-Dibromo-2-(4-bromophenoxy)benzene is 406.9 g/mol .[3][4] The fragmentation pattern will depend on the ionization technique used.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., toluene or dichloromethane) to a concentration of 1-10 µg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 5-10 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230-250 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

-

Acquisition Mode: Full scan to observe the complete fragmentation pattern and Selected Ion Monitoring (SIM) for targeted quantification.

-

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of 1,3-Dibromo-2-(4-bromophenoxy)benzene, particularly for purity assessment.

Expected HPLC Data

The retention time will be dependent on the specific HPLC conditions. A reversed-phase method is generally suitable for this type of compound.

Table 4: Typical HPLC Parameters and Expected Retention Time

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | 5 - 15 minutes |

Note: These are typical starting conditions and may require optimization.

Experimental Protocol for HPLC

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL) and dilute to the desired concentration for analysis.

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. Isocratic or gradient elution can be employed for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

-

-

Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For 1,3-Dibromo-2-(4-bromophenoxy)benzene, the key absorptions will be from the aromatic rings and the C-O-C ether linkage.

Expected IR Absorption Bands

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| C-O-C asymmetric stretch (aryl ether) | 1200 - 1270 | Strong |

| C-O-C symmetric stretch (aryl ether) | 1020 - 1075 | Medium |

| C-Br stretch | 500 - 650 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

Note: These are general ranges for the specified functional groups in aromatic compounds.[5][6]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and compare them to known correlation tables.

X-ray Crystallography

For a definitive three-dimensional structure determination, single-crystal X-ray crystallography can be employed, provided that suitable single crystals of the compound can be grown. This technique provides precise bond lengths, bond angles, and information about the crystal packing.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of 1,3-Dibromo-2-(4-bromophenoxy)benzene. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by slow cooling of a saturated solution.

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

-

X-ray Crystallography Workflow

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Diphenyl ether(101-84-8) 13C NMR spectrum [chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 1,3-Dibromo-2-(3-bromophenoxy)benzene | C12H7Br3O | CID 71359878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polybrominated diphenyl ether-associated alterations in cell biochemistry as determined by attenuated total reflection Fourier-transform infrared spectroscopy: a comparison with DNA-reactive and/or endocrine-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the mass spectrometric analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a tribrominated diphenyl ether. Due to the environmental and toxicological significance of polybrominated diphenyl ethers (PBDEs), accurate and sensitive analytical methods are crucial. This document provides a comprehensive protocol for the analysis of this specific congener using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The expected fragmentation patterns and a standardized experimental workflow are presented to guide researchers in the identification and quantification of this compound.

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene (PBDE-32) is a member of the polybrominated diphenyl ether (PBDE) family, which has been widely used as flame retardants in various consumer products.[1][2] The persistence, bioaccumulation, and potential toxicity of PBDEs have led to increasing concern and regulatory scrutiny.[1][2] Mass spectrometry, particularly coupled with gas chromatography, is the definitive analytical technique for the identification and quantification of PBDE congeners in various matrices.[3][4][5]

This application note provides a detailed protocol for the GC-MS analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, including sample preparation, instrumental parameters, and expected mass spectral data. The provided methodologies are designed to be adaptable for researchers in environmental science, toxicology, and drug development who may encounter this class of compounds.

Chemical Properties

| Property | Value |

| Systematic Name | Benzene, 1,3-dibromo-2-(4-bromophenoxy)- |

| Synonym | PBDE-32 |

| CAS Number | 189084-60-4 |

| Molecular Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.9 g/mol |

Expected Mass Spectrometric Data (Electron Ionization)

The electron ionization (EI) mass spectrum of 1,3-Dibromo-2-(4-bromophenoxy)benzene is expected to be characterized by a prominent molecular ion cluster and specific fragmentation patterns typical of polybrominated diphenyl ethers. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic clusters for all bromine-containing fragments.

Table 1: Predicted Major Ions and their Relative Abundance

| m/z (most abundant isotope) | Ion Formula | Fragmentation | Expected Relative Abundance |

| 406 | [C₁₂H₇Br₃O]⁺ | Molecular Ion (M⁺) | High |

| 327 | [C₁₂H₇Br₂O]⁺ | [M - Br]⁺ | Moderate |

| 248 | [C₁₂H₇BrO]⁺ | [M - 2Br]⁺ | Moderate to High |

| 168 | [C₁₂H₈O]⁺ | [M - 3Br - H]⁺ | Low |

| 247 | [C₆H₄BrO]⁺ | Cleavage of the ether bond | Moderate |

| 167 | [C₆H₄Br]⁺ | Further fragmentation | Low |

| 76 | [C₆H₄]⁺ | Benzene ring | Low |

Note: The relative abundances are predicted based on the general fragmentation patterns of tribrominated diphenyl ethers and may vary depending on the specific instrument and analytical conditions.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene by GC-MS.

1. Sample Preparation (General Guideline)

-

Extraction: For solid samples (e.g., sediment, tissue), use a suitable solvent extraction method such as Soxhlet or pressurized liquid extraction (PLE) with a non-polar solvent like hexane or a mixture of hexane and dichloromethane. For liquid samples (e.g., water), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a C18 or similar sorbent is recommended.

-

Cleanup: To remove interfering co-extractives, a cleanup step is essential. This can be achieved using column chromatography with silica gel or Florisil. The elution solvent will depend on the complexity of the matrix.

-

Concentration and Solvent Exchange: The extract is typically concentrated under a gentle stream of nitrogen. If necessary, the solvent is exchanged to a small volume of a suitable solvent for GC injection (e.g., isooctane).

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.

-

GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of PBDEs.

-

Injector: Split/splitless injector.

-

Injection Mode: Splitless

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 min

-

Ramp 1: 20 °C/min to 200 °C

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For SIM mode, monitor the characteristic ions listed in Table 1.

-

Visualizations

Caption: Workflow for the GC-MS analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Caption: Expected EI fragmentation of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Conclusion